molecular formula C17H27NO2 B13724351 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

Katalognummer: B13724351
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: AJSSHQMLZBXROQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound that belongs to the class of cyclobutylamines. This compound is characterized by the presence of a cyclobutyl ring substituted with a 3,5-dimethoxyphenyl group and a 3-methyl-1-butylamine chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves several steps, typically starting with the preparation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, in the presence of a strong base. The resulting cyclobutane is then subjected to further functionalization to introduce the 3,5-dimethoxyphenyl group and the 3-methyl-1-butylamine chain.

Industrial production methods often involve the use of catalytic processes to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the 3,5-dimethoxyphenyl group onto the cyclobutyl ring .

Analyse Chemischer Reaktionen

1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C17H27NO2

Molekulargewicht

277.4 g/mol

IUPAC-Name

1-[1-(3,5-dimethoxyphenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C17H27NO2/c1-12(2)8-16(18)17(6-5-7-17)13-9-14(19-3)11-15(10-13)20-4/h9-12,16H,5-8,18H2,1-4H3

InChI-Schlüssel

AJSSHQMLZBXROQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.